[2-(furan-2-yl)-1,3-dioxolan-4-yl]methanol
Overview
Description
1,3-Dioxolane-4-methanol, 2-(alpha-furyl)- is an organic compound with the molecular formula C8H10O4 It is a derivative of dioxolane and furan, featuring a dioxolane ring fused with a furan ring
Preparation Methods
1,3-Dioxolane-4-methanol, 2-(alpha-furyl)- can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring efficient water removal and high yields.
Chemical Reactions Analysis
1,3-Dioxolane-4-methanol, 2-(alpha-furyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Dioxolane-4-methanol, 2-(alpha-furyl)- has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dioxolane-4-methanol, 2-(alpha-furyl)- involves its interaction with various molecular targets and pathways. The compound’s dioxolane ring provides stability against nucleophiles and bases, while the furan ring offers unique reactivity. These properties enable it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
1,3-Dioxolane-4-methanol, 2-(alpha-furyl)- can be compared with other similar compounds, such as:
1,3-Dioxolane-4-methanol, 2,2-dimethyl-: This compound has a similar dioxolane ring but with different substituents, leading to variations in reactivity and applications.
2-(2-Furyl)-1,3-dioxolane: This compound features a similar furan ring but differs in the position and nature of the substituents, affecting its chemical behavior and uses.
Properties
IUPAC Name |
[2-(furan-2-yl)-1,3-dioxolan-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-4-6-5-11-8(12-6)7-2-1-3-10-7/h1-3,6,8-9H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRXMKVDYAWYHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)C2=CC=CO2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937836 | |
Record name | [2-(Furan-2-yl)-1,3-dioxolan-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1708-42-5 | |
Record name | 2-(2-Furanyl)-1,3-dioxolane-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1708-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxolane-4-methanol, 2-(alpha-furyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1, 2-(2-furanyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26597 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [2-(Furan-2-yl)-1,3-dioxolan-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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